INCA-6

Übersicht

Beschreibung

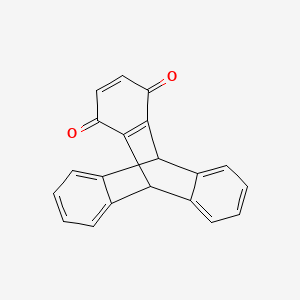

This compound is composed of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core . Its distinctive structure makes it an interesting subject of study in various fields of chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including polymers and flame retardants .

Wirkmechanismus

Target of Action

INCA-6, also known as 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione or NFAT Activation Inhibitor III, is a potent, cell-permeable, and selective inhibitor of the interaction between calcineurin and its substrate nuclear factor of activated T cells (NFAT) . The primary target of this compound is the calcineurin-NFAT interaction .

Mode of Action

This compound specifically blocks the targeting of NFAT substrate to the calcineurin phosphatase site . It does this by binding covalently but reversibly to calcineurin at the residue Cys266 . This results in steric changes that mask the binding site for NFAT .

Biochemical Pathways

The inhibition of the calcineurin-NFAT interaction by this compound affects several biochemical pathways. It blocks NFAT dephosphorylation, cytokine mRNA induction, and nuclear import .

Pharmacokinetics

It is known that this compound is soluble in dmso to 25 mm , which suggests that it could be administered in a DMSO-based solution for in vivo studies.

Biochemische Analyse

Biochemical Properties

INCA-6 plays a crucial role in biochemical reactions, particularly in the interaction between calcineurin and its substrate nuclear factor of activated T cells (NFAT) . It blocks the substrate recognition site but not the catalytic site, inhibiting NFAT dephosphorylation and nuclear import .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the interaction between calcineurin and NFAT, thereby blocking the nuclear import of NFAT . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the substrate recognition site of calcineurin with high affinity . This binding disrupts the interaction between calcineurin and NFAT, blocking NFAT dephosphorylation and nuclear import . This mechanism does not affect calcineurin activity or its downstream signaling .

Temporal Effects in Laboratory Settings

It is known that the compound’s ability to inhibit NFAT dephosphorylation and nuclear import is a key aspect of its function .

Metabolic Pathways

Given its role in inhibiting the interaction between calcineurin and NFAT, it is likely that it interacts with enzymes and cofactors involved in these pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic dehydrocyclization of 3-methyl-4-dimethylphenylsilylpyridine and 3-methyl-4-methyldiphenylsilylpyridine, which are obtained from β-picoline and dimethylphenylchlorosilane or methyldiphenylchlorosilane, respectively . The reaction is carried out in the presence of a suitable catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield hydroquinones and other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 9,10-Dihydro-9,10-diboraanthracene

- 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide

- 9,10-Dihydro-9-sila-3-azaanthracene

Uniqueness

Compared to similar compounds, 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione stands out due to its unique paddlewheel structure and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest .

Eigenschaften

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUOHXXCNSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282457 | |

| Record name | INCA-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3519-82-2 | |

| Record name | 9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3519-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003519822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INCA-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of INCA-6 and how does it interact with this target?

A1: this compound specifically targets the interaction between calcineurin and NFAT (Nuclear Factor of Activated T-cells). [, ] It disrupts the binding of NFAT to calcineurin, preventing its dephosphorylation and subsequent translocation to the nucleus. []

Q2: What are the downstream consequences of this compound inhibiting the calcineurin/NFAT pathway?

A2: Inhibition of the calcineurin/NFAT pathway by this compound leads to the downregulation of NFAT-dependent gene expression. This includes genes involved in various cellular processes, such as inflammation, cell proliferation, apoptosis, and angiogenesis. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H12O2, and its molecular weight is 284.31 g/mol.

Q4: Has research investigated the structure-activity relationship (SAR) of this compound and its analogues?

A4: While the provided abstracts don't delve into specific SAR studies for this compound, they highlight its structural similarity to other NFAT inhibitors. Understanding how modifications to the this compound scaffold affect its potency and selectivity would be crucial for developing more effective and targeted inhibitors. [, ]

Q5: In which disease models has this compound demonstrated efficacy in pre-clinical studies?

A5: Pre-clinical studies have shown promising results using this compound in various disease models:

- Diabetic Retinopathy: this compound reduced retinal vascular leakage and inflammation in a streptozocin-induced mouse model of diabetic retinopathy. [] It also inhibited retinal neovascularization in a rat model of oxygen-induced retinopathy. []

- Glucocorticoid Resistance in Asthma: this compound, along with other compounds, showed potential for repurposing to treat glucocorticoid resistance in asthma by potentiating the anti-inflammatory effect of dexamethasone. []

- B-cell Malignancies: this compound demonstrated growth-inhibitory effects in patient-derived xenograft models of B-cell acute lymphoblastic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. []

- Atopic Dermatitis: this compound exhibited anti-atopic effects in a 2,4-dinitrochlorobenzene-induced mouse model, suggesting potential for treating atopic dermatitis. []

- Cholestasis: this compound suppressed bile acid-induced expression of inflammatory cytokines in mouse hepatocytes and showed potential for reducing cholestatic liver injury. []

- Osteocyte Apoptosis: this compound inhibited the nuclear translocation of NFATc1 in osteocytes and suppressed osteocyte apoptosis induced by compressive force in mouse parietal bones. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)